molecular formula C6H6N2O3 B1215520 5-Acetyluracil CAS No. 6214-65-9

5-Acetyluracil

Cat. No.: B1215520
CAS No.: 6214-65-9
M. Wt: 154.12 g/mol
InChI Key: YNYDWEIQSDFDLK-UHFFFAOYSA-N
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Description

5-Acetyluracil, also known as 5-acetyl-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the fifth position of the uracil ring. It is a white to light yellow crystalline powder with a molecular formula of C6H6N2O3 and a molecular weight of 154.13 g/mol .

Biochemical Analysis

Biochemical Properties

5-Acetyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid chemistry. It interacts with various enzymes and proteins, influencing their activity and function. One notable interaction is with RNA polymerase, where this compound can be incorporated into RNA, affecting transcription efficiency. This compound has been shown to inhibit transcription when incorporated into DNA, highlighting its potential as a tool for studying gene expression regulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering gene expression and cellular metabolism. When incorporated into nucleic acids, this compound can disrupt normal cellular processes, leading to changes in cell signaling pathways and metabolic activities. This disruption can result in altered cell growth and differentiation, making this compound a valuable compound for studying cellular responses to genetic modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to RNA polymerase, inhibiting its activity and thereby reducing transcription efficiency. Additionally, this compound can be incorporated into DNA, where it interferes with the normal base-pairing process, leading to mutations and altered gene expression. These molecular interactions highlight the potential of this compound as a tool for studying the mechanisms of gene regulation and mutation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on transcription. The long-term presence of this compound in cells can result in sustained alterations in gene expression and cellular metabolism, making it a valuable compound for long-term studies of genetic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into nucleic acids without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and increased mutation rates. These dosage-dependent effects highlight the importance of careful dosage control when using this compound in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleic acid metabolism. It interacts with enzymes such as RNA polymerase and DNA polymerase, influencing their activity and function. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions underscore the importance of this compound in studying metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells can affect its activity and function, making it a valuable compound for studying intracellular transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications. The localization of this compound within organelles such as the nucleus and mitochondria can influence its effects on gene expression and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetyluracil can be synthesized through various methods. One common approach involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . Another method includes the treatment of 5-acetylcytosine with aqueous acetic acid to yield this compound . Additionally, this compound can be synthesized by treating this compound with phosphorus oxychloride to form 5-(1-chlorovinyl)-2,4-dichloropyrimidine, which is then treated with potassium ethoxide to produce 5-ethynyluracil .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 5-Acetyluracil: this compound is unique due to its acetyl group at the fifth position, which imparts distinct chemical properties and biological activities. Unlike 5-methyluracil and 5-fluorouracil, this compound has been shown to inhibit transcription, making it a potential candidate for studying gene expression regulation and developing new therapeutic agents .

Properties

IUPAC Name

5-acetyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDWEIQSDFDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283987
Record name 5-Acetyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-65-9
Record name 5-Acetyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 34716
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6214-65-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34716
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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